tert-Butyl 2-iodobenzylcarbamate
Overview
Description
“tert-Butyl 2-iodobenzylcarbamate” is a chemical compound with the molecular formula C12H16INO2 . It has a molecular weight of 333.17 .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-iodobenzylcarbamate” were not found, a related compound, “tert-butyl (substituted benzamido)phenylcarbamate”, was synthesized from 4-tert-butylbenzoic acid, DIPEA, compound 3, EDCI, and HOBt . The yield was 83.3% after chromatography on a silica gel column .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-iodobenzylcarbamate” consists of 32 bonds in total, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carbamate .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 2-iodobenzylcarbamate” were not found, a related compound, “1-benzyloxy-2-iodo-4-tert-octylbenzene”, was used in Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" .Physical And Chemical Properties Analysis
“tert-Butyl 2-iodobenzylcarbamate” is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
- Advantages include low cost of starting materials, facile functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .
- The influence of tert-butyl substituents on photophysics is relatively weak, mainly affecting the Stokes shift .
- This phenomenon is relevant for understanding the compound’s behavior under specific excitation conditions .
Organic Optoelectronic Materials
Photophysics and Excited-State Dynamics
Radical Cation Formation
Synthetic Applications
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-iodophenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJONFRBPGWYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-iodobenzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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